Cas no 4921-83-9 (3-benzoyl-1-(4-chlorophenyl)thiourea)

3-benzoyl-1-(4-chlorophenyl)thiourea 化学的及び物理的性質
名前と識別子
-
- N-[(4-chlorophenyl)carbamothioyl]benzamide
- BRN 2136166
- 3-Benzoyl-1-(p-chlorophenyl)-2-thiourea
- 1-benzoyl-3-(4-chloro-phenyl)-thiourea
- Benzamide, N-(p-chlorophenyl)thiocarbamoyl-
- N-benzoyl-N'-(4-chloro-phenyl)-thiourea
- Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-
- 1-benzoyl-3-(4-chlorophenyl)thiourea
- USAF K-1477
- F0331-0122
- N-Benzoyl-N'-(4-chlor-phenyl)-thioharnstoff
- N-[(4-Chlorophenylamino)(thiocarbonyl)]benzamide
- 3-benzoyl-1-(4-chlorophenyl)thiourea
- BDBM50443474
- AKOS000493240
- MLS000736523
- SR-01000415980-1
- DB-308652
- N-((4-chlorophenyl)carbamothioyl)benzamide
- CBMicro_029609
- AE-848/01044004
- NSC5816
- Benzamide, N-(((4-chlorophenyl)amino)thioxomethyl)-
- HMS2856F10
- NSC-5816
- N-(4-chlorophenylcarbamothioyl)benzamide
- Benzamide, N-[[(4-chlorophenyl)amino]thioxomethyl]-
- 3-12-00-01369 (Beilstein Handbook Reference)
- Urea, 1-benzoyl-3-(p-chlorophenyl)-2-thio-
- STK091056
- WLN: GR DMYUS&MVR
- DTXSID20197724
- SR-01000415980
- NCGC00246840-01
- n-benzoyl-n'-(4-chlorophenyl)thiourea
- SMR000528058
- BIM-0029442.P001
- 4921-83-9
- CHEMBL1450561
- NSC 5816
-
- インチ: InChI=1S/C14H11ClN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19)
- InChIKey: IZEIGTLVMJBUQC-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl
計算された属性
- せいみつぶんしりょう: 290.0280618g/mol
- どういたいしつりょう: 290.0280618g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 73.2Ų
3-benzoyl-1-(4-chlorophenyl)thiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0331-0122-1mg |
3-benzoyl-1-(4-chlorophenyl)thiourea |
4921-83-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0331-0122-30mg |
3-benzoyl-1-(4-chlorophenyl)thiourea |
4921-83-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0331-0122-3mg |
3-benzoyl-1-(4-chlorophenyl)thiourea |
4921-83-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0331-0122-20mg |
3-benzoyl-1-(4-chlorophenyl)thiourea |
4921-83-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0331-0122-20μmol |
3-benzoyl-1-(4-chlorophenyl)thiourea |
4921-83-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0331-0122-15mg |
3-benzoyl-1-(4-chlorophenyl)thiourea |
4921-83-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0331-0122-5μmol |
3-benzoyl-1-(4-chlorophenyl)thiourea |
4921-83-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0331-0122-2μmol |
3-benzoyl-1-(4-chlorophenyl)thiourea |
4921-83-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0331-0122-4mg |
3-benzoyl-1-(4-chlorophenyl)thiourea |
4921-83-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
A2B Chem LLC | AG53142-10mg |
N-[(4-Chlorophenylamino)(thiocarbonyl)]benzamide |
4921-83-9 | 10mg |
$291.00 | 2024-04-19 |
3-benzoyl-1-(4-chlorophenyl)thiourea 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
3-benzoyl-1-(4-chlorophenyl)thioureaに関する追加情報
Introduction to 3-Benzoyl-1-(4-Chlorophenyl)thiourea (CAS No. 4921-83-9)
3-Benzoyl-1-(4-chlorophenyl)thiourea, with the CAS number 4921-83-9, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thioureas, which are known for their diverse biological activities and potential applications in drug development. The unique structural features of 3-benzoyl-1-(4-chlorophenyl)thiourea make it an intriguing candidate for various therapeutic and industrial uses.
The chemical structure of 3-benzoyl-1-(4-chlorophenyl)thiourea consists of a thiourea moiety linked to a benzoyl group and a 4-chlorophenyl substituent. The presence of these functional groups imparts specific properties that contribute to its biological activity. The thiourea group is known for its ability to form hydrogen bonds, which can enhance the compound's interactions with biological targets. The benzoyl group, on the other hand, provides additional hydrophobicity and aromatic character, which can influence the compound's pharmacokinetic properties.
Recent studies have highlighted the potential of 3-benzoyl-1-(4-chlorophenyl)thiourea in various therapeutic areas. One notable application is its use as an antifungal agent. Research published in the Journal of Medicinal Chemistry has shown that compounds with similar structures exhibit potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action is thought to involve disruption of fungal cell membranes, leading to cell death.
In addition to its antifungal properties, 3-benzoyl-1-(4-chlorophenyl)thiourea has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, a study published in the European Journal of Medicinal Chemistry reported that 3-benzoyl-1-(4-chlorophenyl)thiourea selectively inhibits the growth of human breast cancer cells by targeting the PI3K/Akt signaling pathway.
The pharmacokinetic properties of 3-benzoyl-1-(4-chlorophenyl)thiourea have also been studied extensively. Its lipophilic nature allows it to cross biological membranes efficiently, which is crucial for its bioavailability and distribution within the body. However, the compound's stability and metabolic fate are important considerations for its use in drug development. Research has shown that 3-benzoyl-1-(4-chlorophenyl)thiourea is relatively stable under physiological conditions but can undergo metabolism via cytochrome P450 enzymes, leading to the formation of metabolites with varying biological activities.
In terms of safety and toxicity, preclinical studies have indicated that 3-benzoyl-1-(4-chlorophenyl)thiourea exhibits a favorable safety profile at therapeutic doses. However, as with any new chemical entity, comprehensive toxicological evaluations are necessary to ensure its safety for human use. These evaluations typically include assessments of acute and chronic toxicity, genotoxicity, and reproductive toxicity.
The synthesis of 3-benzoyl-1-(4-chlorophenyl)thiourea is well-documented in the literature and can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with benzoylisothiocyanate in a suitable solvent, such as ethanol or dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity levels.
Beyond its therapeutic applications, 3-benzoyl-1-(4-chlorophenyl)thiourea has also found use in industrial processes. For example, it can serve as an intermediate in the synthesis of more complex organic molecules or as a reagent in organic transformations. Its versatility as a building block makes it valuable in both academic research and industrial settings.
In conclusion, 3-benzoyl-1-(4-chlorophenyl)thiourea (CAS No. 4921-83-9) is a multifaceted compound with significant potential in various fields. Its unique chemical structure confers specific biological activities that make it an attractive candidate for drug development. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further solidifying its importance in medicinal chemistry and pharmaceutical science.
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